Bis propargyl-peg7

Description

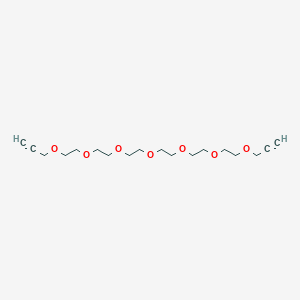

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O7/c1-3-5-19-7-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-8-20-6-4-2/h1-2H,5-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGHENNJCGFCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Bis-propargyl-PEG7

This guide provides a comprehensive technical overview of Bis-propargyl-PEG7, a homobifunctional crosslinker pivotal in modern bioconjugation and drug development. We will delve into its core properties, explore its primary applications, and provide practical, field-tested insights into its use.

Core Properties of Bis-propargyl-PEG7

Bis-propargyl-PEG7 is a polyethylene glycol (PEG) derivative characterized by a central chain of seven ethylene glycol units, flanked on both ends by reactive propargyl groups. This symmetrical structure is fundamental to its utility as a crosslinker.

Physicochemical Characteristics

The defining features of Bis-propargyl-PEG7 are summarized in the table below, offering a snapshot of its key specifications.

| Property | Value | Source |

| Chemical Formula | C18H30O7 | [1] |

| Molecular Weight | 358.43 g/mol | [1] |

| Exact Mass | 358.1992 | [1] |

| IUPAC Name | 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne | [1] |

| CAS Number | 400775-35-1 | [1] |

| Appearance | Oily Liquid | [2] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances solubility in aqueous media. | [1][3] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark place. | [1] |

Structural and Functional Insights

The structure of Bis-propargyl-PEG7 is elegantly designed for its function. The terminal propargyl groups, containing a reactive alkyne, are the linchpins for its role in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage with azide-containing molecules under mild conditions.[1][3][4]

The central PEG7 linker is not merely a spacer. Its hydrophilic nature is a critical feature that imparts several advantageous properties to the resulting conjugates.[3][5] This "PEGylation" effect can enhance the solubility and stability of biomolecules, reduce immunogenicity, and prolong circulation half-life in vivo.[6][7][8][9][10] The length of the PEG chain is a crucial parameter; a chain of seven ethylene glycol units provides a balance of flexibility and hydrophilicity for many applications.

Applications in Bioconjugation and Drug Development

The unique properties of Bis-propargyl-PEG7 make it a versatile tool for researchers in various fields, including chemical biology, drug discovery, and materials science.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of Bis-propargyl-PEG7 is in CuAAC reactions. This powerful ligation chemistry enables the precise and robust covalent coupling of two azide-functionalized molecules.[4] The homobifunctional nature of Bis-propargyl-PEG7 allows for the creation of symmetrical constructs.

Below is a conceptual workflow for a typical CuAAC reaction using Bis-propargyl-PEG7.

Key Application Areas

-

Homodimer Formation: The symmetrical structure of Bis-propargyl-PEG7 is ideal for the synthesis of homodimers of peptides, proteins, or small molecules, which are valuable in diagnostics and therapeutics.[11]

-

Crosslinking Studies: This linker can be employed to crosslink two different biomolecules within a complex to investigate their proximity and interactions.[11]

-

PROTAC Synthesis: While often requiring heterobifunctional linkers, homobifunctional linkers like Bis-propargyl-PEG7 can be adapted for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[11][12]

-

Polymer Chemistry: It can be used to synthesize polymer-linked multimers for applications in signal transduction research or as ligands for affinity chromatography.[4]

Experimental Protocol: A Practical Guide to CuAAC with Bis-propargyl-PEG7

The following is a generalized, step-by-step protocol for a typical small-scale CuAAC reaction. Note: This protocol is a starting point and may require optimization based on the specific azide-containing molecule and desired conjugate.

Materials:

-

Bis-propargyl-PEG7

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable copper-coordinating ligand

-

Degassed, anhydrous solvent (e.g., Dimethylformamide (DMF) or a mixture of tert-Butanol/water)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve Bis-propargyl-PEG7 (1.0 equivalent) and the azide-functionalized molecule (2.1 equivalents) in the chosen solvent system in a reaction vessel.

-

-

Preparation of Catalyst and Reducing Agent:

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

In another vial, prepare a stock solution of CuSO₄·5H₂O and THPTA in water.

-

-

Reaction Initiation:

-

To the reaction mixture from step 1, add the CuSO₄/THPTA solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).

-

-

Purification:

-

Once the reaction is complete, purify the desired conjugate using a suitable method, such as preparative HPLC, to remove unreacted starting materials, catalyst, and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using analytical techniques such as mass spectrometry and NMR.

-

The Significance of the PEG7 Linker: A Deeper Dive into PEGylation

The inclusion of the polyethylene glycol (PEG) chain is a deliberate and critical design element. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[9]

Advantages of PEGylation

The benefits of incorporating a PEG linker are multifaceted:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, which is often a major hurdle in drug development.[8][10]

-

Reduced Immunogenicity: The PEG chain can "mask" the conjugated molecule from the host's immune system, thereby reducing its antigenicity and immunogenicity.[8][10]

-

Prolonged Circulation Time: By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance, leading to a longer circulation half-life in the body.[6][8]

-

Improved Stability: PEGylation can protect therapeutic proteins and peptides from proteolytic degradation, enhancing their stability in biological environments.[10]

The following diagram illustrates the key advantages conferred by the PEG linker in a bioconjugate.

Safety and Handling

While Bis-propargyl-PEG7 is shipped under ambient temperature as a non-hazardous chemical, proper laboratory safety precautions should always be observed.[1] It is important to handle the compound in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[13] Although the toxicity of this specific molecule is not fully characterized, related compounds containing propargyl groups can be toxic if ingested, inhaled, or absorbed through the skin.[13]

Conclusion

Bis-propargyl-PEG7 is a powerful and versatile homobifunctional crosslinker that has become an indispensable tool in the fields of bioconjugation and drug development. Its well-defined chemical structure, featuring two reactive propargyl groups and a hydrophilic PEG7 spacer, allows for the efficient and precise construction of complex molecular architectures. The ability to leverage the robust and bioorthogonal copper-catalyzed azide-alkyne cycloaddition reaction, coupled with the inherent benefits of PEGylation, makes Bis-propargyl-PEG7 a valuable asset for researchers aiming to create novel therapeutics, diagnostics, and research tools. A thorough understanding of its fundamental properties and reaction kinetics is paramount to its successful application.

References

- 1. medkoo.com [medkoo.com]

- 2. PEG-7 Glyceryl Cocoate - PCC Group Product Portal [products.pcc.eu]

- 3. Bis-propargyl-PEG7 - Creative Biolabs [creative-biolabs.com]

- 4. Bis propargyl-peg7 | Benchchem [benchchem.com]

- 5. Propargyl PEG reagent, Bis-propargyl-PEG7, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PEGylation - Wikipedia [en.wikipedia.org]

- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 10. PEGylation technology for the drug development [jstage.jst.go.jp]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Bis-propargyl-PEG7 in Aqueous and Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-propargyl-PEG7 is a homobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and materials science. Its utility, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is critically dependent on its solubility characteristics. This guide provides a comprehensive technical overview of the solubility of Bis-propargyl-PEG7. We will delve into its core physicochemical properties, present a detailed profile of its expected solubility in a wide range of aqueous and organic solvents, and offer field-proven, step-by-step experimental protocols for researchers to determine precise solubility parameters for their specific applications. This document is designed to serve as a practical resource, empowering scientists to optimize reaction conditions, streamline purification processes, and develop robust formulation strategies.

Core Physicochemical Properties of Bis-propargyl-PEG7

Understanding the fundamental properties of Bis-propargyl-PEG7 is the first step in predicting its behavior in different solvent systems. The molecule's structure, characterized by a central hydrophilic polyethylene glycol (PEG) chain of seven ethylene glycol units, is flanked by two terminal propargyl groups, which provide reactive alkyne functionalities.[1]

| Property | Value | Source(s) |

| Chemical Name | 4,7,10,13,16,19,22-Heptaoxapentacosa-1,24-diyne | [2][3][4][5] |

| Molecular Formula | C₁₈H₃₀O₇ | [2] |

| Molecular Weight | 358.43 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/oil | Inferred from related compounds |

| Key Structural Features | Hydrophilic PEG₇ core, two terminal alkyne groups | [1] |

The presence of the PEG₇ chain is the primary determinant of the molecule's solubility. The ether oxygens in the PEG backbone can form hydrogen bonds with protic solvents, particularly water, which is expected to confer significant aqueous solubility.[1] Concurrently, the hydrocarbon character of the ethylene units and the terminal propargyl groups allow for favorable interactions with a range of organic solvents.

Solubility Profile: Quantitative Data and Inferred Characteristics

While extensive quantitative solubility data for Bis-propargyl-PEG7 is not widely published, we can construct a reliable solubility profile based on data from chemical suppliers, the known behavior of PEGylated molecules, and information on structurally similar compounds such as Bis-propargyl-PEG1 and Bis-propargyl-PEG6.[6][]

Expected Qualitative Solubility

The following table summarizes the expected solubility of Bis-propargyl-PEG7 in common laboratory solvents. This profile is inferred from the general principles of PEG chemistry and data from analogous compounds. It is strongly recommended that researchers experimentally verify these characteristics for their specific systems and concentrations.

| Solvent Class | Solvent | Expected Solubility | Rationale and Expert Insights |

| Aqueous | Water, PBS (pH 7.4) | Soluble | The hydrophilic PEG₇ chain is the dominant structural feature and is expected to impart good water solubility through hydrogen bonding.[2][8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | A supplier datasheet for a related compound, Bis-propargyl-PEG5, confirms solubility in DMSO.[9] This class of solvent is excellent for dissolving PEG derivatives. |

| Dimethylformamide (DMF) | Highly Soluble | Data for a similar compound, N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester), shows high solubility in DMF.[10] | |

| Acetonitrile (ACN) | Likely Soluble | Generally, PEGs show good solubility in acetonitrile, although it may be less than in DMSO or DMF.[6] | |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Lower molecular weight alcohols are effective solvents for PEG linkers.[6] |

| Chlorinated | Dichloromethane (DCM) | Soluble | A related compound, Bis-propargyl-PEG6, is reported to be soluble in DCM.[] |

| Chloroform | Likely Soluble | PEGs are generally soluble in chloroform.[6] | |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Short-chain PEGs typically dissolve well in THF.[6] |

| Non-polar | Toluene | Likely Soluble | Solubility may be moderate and can often be improved with gentle heating. |

| Hexane, Diethyl Ether | Likely Insoluble | PEG derivatives exhibit poor solubility in non-polar aliphatic and ethereal solvents due to the significant polarity mismatch.[6] |

Available Quantitative Solubility Data for Related Compounds

Direct quantitative solubility data for Bis-propargyl-PEG7 is limited. However, data for structurally related compounds provide a valuable starting point for formulation development.

| Compound | Solvent / System | Concentration | Molarity (approx.) | Method / Notes |

| Bis-propargyl-PEG1 | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 723.80 mM | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended.[6] |

| Bis-propargyl-PEG3 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 11.05 mM | Co-solvent system for in vivo formulation resulting in a clear solution.[11] |

| Bis-propargyl-PEG3 | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 11.05 mM | Cyclodextrin-based formulation for improved aqueous solubility.[11] |

These data underscore the high solubility of short-chain bis-propargyl PEGs in polar aprotic solvents like DMSO and demonstrate that co-solvent systems can be effectively used to achieve therapeutically relevant concentrations in aqueous vehicles.

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise concentrations, such as pharmacology or formulation science, the thermodynamic solubility should be determined experimentally. The shake-flask method is the gold standard for this purpose.[6]

Core Principle

The shake-flask method involves agitating an excess amount of the solute (Bis-propargyl-PEG7) in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Step-by-Step Methodology

Materials:

-

Bis-propargyl-PEG7

-

Selected solvents (HPLC grade or equivalent)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Analytical system for quantification (e.g., HPLC with Charged Aerosol Detector)

Procedure:

-

Preparation: Add an excess amount of Bis-propargyl-PEG7 to a pre-weighed vial. The amount should be sufficient to ensure undissolved material remains after equilibration. Record the mass and add a precise volume of the chosen solvent.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours. It is advisable to confirm that equilibrium has been reached by measuring the concentration at successive time points (e.g., 24, 48, and 72 hours) until the value remains constant.

-

Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the pellet. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 3.3). Prepare a calibration curve using standards of known concentration.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the thermodynamic solubility, typically expressed in mg/mL or mM.

Analytical Quantification Techniques

A key challenge in quantifying PEG derivatives is their lack of a strong UV chromophore. Therefore, standard HPLC-UV methods may lack the required sensitivity.

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is the recommended technique. CAD is a mass-based detector that provides a near-uniform response to non-volatile analytes, irrespective of their optical properties. It is highly sensitive and ideal for quantifying PEG linkers.

-

Colorimetric Assays (e.g., Barium-Iodide Method): As an alternative to HPLC, colorimetric methods can be employed. These assays are based on the formation of a colored complex between PEG and a reagent solution (e.g., barium chloride and iodine), which can be measured spectrophotometrically. While less specific than HPLC, they can be a cost-effective method for quantification.

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of Bis-propargyl-PEG7 is a result of a delicate balance between its molecular structure and the properties of the solvent. Understanding these interactions is crucial for troubleshooting and rational formulation design.

-

The PEG Chain - The Engine of Hydrophilicity: The seven repeating ethylene oxide units are the primary drivers of solubility in polar solvents. The ether oxygens act as hydrogen bond acceptors, creating a hydration shell around the molecule in aqueous media. This "stealth" effect not only improves solubility but also reduces aggregation.

-

Propargyl Groups - The Organic-Soluble Moieties: The terminal alkyne groups are less polar than the PEG backbone. They contribute to the molecule's solubility in organic solvents like DCM and ethers through van der Waals forces and dipole-dipole interactions.

-

Solvent Polarity and Hydrogen Bonding: The principle of "like dissolves like" is paramount. Polar solvents (Water, DMSO, DMF) effectively solvate the polar PEG chain. Protic solvents can both donate and accept hydrogen bonds, making them particularly effective. Non-polar solvents like hexane lack the ability to form these favorable interactions, resulting in poor solubility.

Conclusion

Bis-propargyl-PEG7 possesses a favorable solubility profile for a wide array of applications in drug development and chemical biology, demonstrating high solubility in polar aprotic solvents and good solubility in water and other polar media. This guide provides a robust, inferred solubility profile based on the foundational principles of PEG chemistry and data from analogous structures. Crucially, it equips researchers with the authoritative experimental protocols necessary to determine precise, quantitative solubility data in their own laboratories. By understanding the interplay between the molecule's structure and solvent properties, and by employing the validated methodologies described herein, scientists can confidently handle, formulate, and apply Bis-propargyl-PEG7 to its full potential, ensuring the reliability and reproducibility of their research.

References

- 1. labsolu.ca [labsolu.ca]

- 2. medkoo.com [medkoo.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1pchem.com [1pchem.com]

- 5. 4,7,10,13,16,19,22-Heptaoxapentacosa-1,24-diyne;400775-35-1 [abichem.com]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy Bis-propargyl-PEG5 | 159428-42-9 | >98% [smolecule.com]

- 10. N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester), 2112732-01-9 | BroadPharm [broadpharm.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Long-Term Stability and Storage of Bis-propargyl-PEG7: Principles and Practices

Abstract

This in-depth technical guide provides a comprehensive overview of the critical factors influencing the long-term stability and optimal storage conditions for Bis-propargyl-PEG7, a homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent. By elucidating the chemical properties of the polyethylene glycol (PEG) backbone and the terminal propargyl groups, this guide details potential degradation pathways, including oxidation, hydrolysis, and photodegradation. Furthermore, it furnishes detailed, field-proven protocols for handling, storage, and the execution of stability assessment studies to ensure the integrity and reproducibility of experimental outcomes.

Introduction: The Chemical Versatility and Inherent Sensitivities of Bis-propargyl-PEG7

Bis-propargyl-PEG7 is a valuable tool in modern chemistry, prized for its role as a flexible linker in the assembly of complex molecular architectures. Its structure, featuring a seven-unit polyethylene glycol (PEG) spacer flanked by two terminal propargyl groups, facilitates the elegant and efficient connection of azide-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugates, a desirable property in many biological applications.[3]

However, the very chemical features that make Bis-propargyl-PEG7 so useful also render it susceptible to degradation if not handled and stored with the rigor it demands. The polyether backbone of PEG is vulnerable to oxidation, while the terminal propargyl groups, though generally stable, can be reactive under certain conditions.[4][5] Understanding these inherent liabilities is paramount to ensuring the long-term integrity of the reagent and, consequently, the validity of the experimental data derived from its use. This guide will dissect the key factors governing the stability of Bis-propargyl-PEG7 and provide actionable protocols to mitigate degradation.

Foundational Principles of Bis-propargyl-PEG7 Stability

The long-term stability of Bis-propargyl-PEG7 is contingent on a nuanced understanding of its two primary structural components: the PEG backbone and the terminal propargyl groups.

The Polyethylene Glycol (PEG) Backbone: A Target for Oxidation

The polyether backbone of PEG is susceptible to auto-oxidation, a process that can be initiated by exposure to atmospheric oxygen, light, heat, or transition metal ions.[5] This degradation cascade proceeds via a free-radical mechanism, leading to chain scission and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.[4][6] The presence of these impurities can have profound and often unpredictable consequences on subsequent conjugation reactions, potentially leading to reduced yields, the formation of unintended byproducts, and altered pharmacokinetic profiles of the final conjugate.

The Propargyl Groups: Reactive Handles with Specific Sensitivities

The terminal propargyl groups (HC≡C-CH₂-) are the reactive sites for click chemistry. While generally stable under neutral and mildly acidic conditions, they exhibit sensitivities that must be considered:

-

Base-catalyzed Degradation: Strong basic conditions can lead to isomerization or other unwanted side reactions of the alkyne.[5]

-

Oxidative Susceptibility: The propargylic position (the carbon adjacent to the triple bond) can be susceptible to oxidation, potentially leading to the formation of propargyl aldehydes or ketones.[7]

-

Photodegradation: While specific data for Bis-propargyl-PEG7 is limited, related compounds containing terminal alkynes have shown susceptibility to photodegradation.[8][9]

The interplay of these factors necessitates a carefully controlled storage and handling environment to preserve the chemical fidelity of Bis-propargyl-PEG7.

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of Bis-propargyl-PEG7, the following storage and handling protocols are strongly recommended. These protocols are designed to create a self-validating system where the integrity of the reagent is maintained from receipt to use.

Core Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Long-term) | Minimizes the rate of all potential degradation reactions, including oxidation and hydrolysis.[10] |

| 2-8°C (Short-term) | Suitable for brief periods, but not recommended for storage beyond a few days. | |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, thereby inhibiting oxidative degradation of the PEG backbone and propargyl groups.[4] |

| Light | Protection from Light (Amber Vial/Darkness) | Prevents potential photodegradation of the propargyl groups and light-initiated oxidation of the PEG chain.[5] |

| Moisture | Dry/Desiccated Environment | Minimizes the risk of hydrolytic degradation of the ether linkages, especially under non-neutral pH conditions.[11] |

Step-by-Step Handling Procedure

-

Acclimatization: Before opening, allow the vial of Bis-propargyl-PEG7 to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold compound, which could initiate hydrolysis.

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a gentle stream of an inert gas like argon or nitrogen. This minimizes exposure to oxygen and moisture.

-

Aliquoting: For optimal stability, it is highly recommended to aliquot the compound into smaller, single-use vials upon receipt. This practice avoids repeated opening of the main container and minimizes the impact of freeze-thaw cycles on solutions.

-

Solution Preparation: Prepare solutions immediately before use. If stock solutions are necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF.

-

Stock Solution Storage: Store stock solutions at -80°C in tightly sealed vials under an inert atmosphere. For shorter-term storage (up to one month), -20°C is acceptable. Minimize freeze-thaw cycles.[5]

Experimental Assessment of Bis-propargyl-PEG7 Stability

To provide a framework for the empirical validation of Bis-propargyl-PEG7 stability, this section outlines a comprehensive forced degradation study protocol and discusses appropriate analytical techniques for detecting degradation products.

Forced Degradation Study Protocol

Forced degradation studies are designed to intentionally stress the molecule to identify potential degradation pathways and to develop stability-indicating analytical methods.[5]

Procedure:

-

Sample Preparation: Prepare solutions of Bis-propargyl-PEG7 in appropriate solvents (e.g., water, acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Expose the solutions to the following stress conditions in parallel with a control sample stored under recommended conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (in solution and as a solid).

-

Photodegradation: Expose to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples and the control sample at predetermined time points using the analytical methods described below.

Analytical Methods for Stability Assessment

A multi-pronged analytical approach is recommended for a comprehensive assessment of Bis-propargyl-PEG7 stability.

-

High-Performance Liquid Chromatography (HPLC): A primary tool for purity assessment. A reversed-phase C18 column with a water/acetonitrile gradient is typically effective. Degradation will manifest as a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation. Degradation can be detected by changes in the characteristic signals of the PEG backbone and the propargyl groups, or the appearance of new signals corresponding to degradation products like aldehydes or carboxylic acids.[12]

-

Mass Spectrometry (MS): ESI-MS or MALDI-MS can be used to identify the molecular weights of degradation products, providing crucial information about the degradation pathways.[6]

Visualizing Stability and Degradation

To further elucidate the concepts discussed, the following diagrams provide visual representations of the Bis-propargyl-PEG7 structure, its potential degradation pathways, and a recommended workflow for stability testing.

References

- 1. Bis-propargyl-PEG7 - Creative Biolabs [creative-biolabs.com]

- 2. mn.uio.no [mn.uio.no]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. benchchem.com [benchchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bis propargyl-peg7 | Benchchem [benchchem.com]

- 10. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Introduction: The Architectural Significance of Bis-propargyl-PEG7

An In-Depth Technical Guide to Bis-propargyl-PEG7: A Homobifunctional Linker for Advanced Bioconjugation

In the landscape of modern drug development and chemical biology, the precise covalent linkage of molecular entities is paramount. Bis-propargyl-PEG7 has emerged as a critical tool in this field, functioning as a homobifunctional, discrete polyethylene glycol (PEG)-based crosslinker. Its structure is defined by a central hydrophilic core of seven ethylene glycol units, capped at both ends by reactive propargyl groups.[1][2] These terminal alkyne functionalities are key participants in one of the most robust and bioorthogonal "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]

This guide serves as a technical resource for researchers and drug development professionals, providing in-depth insights into the properties, synthesis, and applications of Bis-propargyl-PEG7. We will explore the causality behind its use in complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provide validated protocols for its successful implementation in the laboratory.

Physicochemical Properties and Specifications

The utility of Bis-propargyl-PEG7 is rooted in its well-defined chemical and physical characteristics. The PEG spacer, consisting of seven repeating ethylene glycol units, confers significant hydrophilicity, which can enhance the aqueous solubility and improve the pharmacokinetic properties of the final conjugate.[1][3] The discrete length of the PEG chain allows for precise spatial control between the two conjugated molecules, a critical factor in applications such as PROTAC design where optimizing ternary complex formation is essential.[4]

| Property | Value | Source(s) |

| CAS Number | 400775-35-1 | [1][5] |

| Molecular Weight | 358.43 g/mol | [5][6] |

| Molecular Formula | C₁₈H₃₀O₇ | [1][5] |

| IUPAC Name | 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne | [5] |

| Appearance | Liquid | [1] |

| Purity | Typically >95% | [5] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Reactive Groups | 2 x Propargyl (Terminal Alkyne) | [1][3] |

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The power of Bis-propargyl-PEG7 lies in its ability to efficiently participate in the CuAAC reaction. This reaction is the cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific. The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne (the propargyl group) and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] This linkage is biologically inert and mimics the stability of a peptide bond, making it ideal for in-vivo applications.

The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7] To prevent copper-mediated protein precipitation or degradation and to enhance reaction efficiency, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[7][8]

Synthesis Pathway

The synthesis of Bis-propargyl-PEG7 is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the terminal hydroxyl groups of heptaethylene glycol using a strong base, followed by nucleophilic substitution with propargyl bromide.[4]

Core Applications in Drug Development and Research

The homobifunctional nature of Bis-propargyl-PEG7 makes it a versatile linker for assembling complex molecular constructs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, inducing the degradation of the target protein.[2][4] Bis-propargyl-PEG7 can serve as the central linker, connecting two different azide-functionalized ligands (one for the target, one for the E3 ligase).[7] The length and flexibility of the PEG linker are not merely passive spacers; they are critical determinants of PROTAC efficacy by enabling the formation of a stable and productive ternary complex.[4][7]

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is attached to a monoclonal antibody that targets tumor-specific antigens. Bis-propargyl-PEG7 can be used to link azide-modified drugs to azide-modified antibodies, although heterobifunctional linkers are more common. Its value also lies in creating cross-linked antibody structures or dimerizing drug payloads. The hydrophilic PEG component helps to mitigate aggregation and improve the overall solubility of the final ADC construct.[9]

Crosslinking and Dimerization Studies

Bis-propargyl-PEG7 is an ideal tool for studying protein-protein interactions or creating functional homodimers of peptides, proteins, or small molecules.[7][10] By reacting with two azide-modified biomolecules, it provides a covalent link of a known length, which can be used to probe proximity within a biological complex or to generate constructs with enhanced avidity or novel signaling properties.[10]

Experimental Protocol: Crosslinking Azide-Modified Proteins

This protocol provides a self-validating system for the covalent crosslinking of two distinct azide-modified protein populations (Protein A-N₃ and Protein B-N₃) using Bis-propargyl-PEG7.

Step 1: Preparation of Stock Solutions

-

Protein Solutions : Prepare 100 µM solutions of Protein A-N₃ and Protein B-N₃ in a degassed, amine-free buffer (e.g., PBS, pH 7.4).

-

Bis-propargyl-PEG7 : Prepare a 10 mM stock solution in anhydrous DMSO.[2]

-

Catalyst System :

-

CuSO₄ : Prepare a 50 mM stock solution in deionized water.[10]

-

THPTA : Prepare a 50 mM stock solution in deionized water.[10]

-

Sodium Ascorbate : Prepare fresh a 100 mM stock solution in deionized water immediately before use.[10] The efficacy of ascorbate as a reducing agent diminishes over time in solution.

-

Step 2: Reaction Setup

The causality for these steps is critical: The reaction is assembled sequentially to ensure the copper catalyst is complexed with its stabilizing ligand before being introduced to the proteins, minimizing potential protein damage.

| Component | Stock Conc. | Volume (µL) for 100 µL Rxn | Final Conc. | Rationale |

| Protein A-N₃ | 100 µM | 25 | 25 µM | First azide-containing molecule. |

| Protein B-N₃ | 100 µM | 25 | 25 µM | Second azide-containing molecule. |

| Bis-propargyl-PEG7 | 10 mM | 0.25 | 25 µM | Equimolar linker to total protein concentration. |

| Catalyst Premix | Prepare separately and add last. | |||

| CuSO₄ | 50 mM | 1 | 500 µM | Copper(II) source. |

| THPTA | 50 mM | 5 | 2.5 mM | Ligand to stabilize Cu(I) and protect proteins. (5-fold excess over Cu)[8] |

| Initiator | Add to the main reaction tube to start. | |||

| Sodium Ascorbate | 100 mM | 5 | 5 mM | Reduces Cu(II) to the active Cu(I) state. (10-fold excess over Cu)[10] |

| Reaction Buffer | - | To 100 µL | - | Maintain pH and volume. |

-

In a microcentrifuge tube, combine Protein A-N₃, Protein B-N₃, Bis-propargyl-PEG7, and reaction buffer.

-

In a separate tube, prepare the Catalyst Premix : add the THPTA solution to the CuSO₄ solution and vortex briefly.[2] This pre-complexation is a self-validating step; a stable catalyst solution ensures a reliable reaction.

-

Add the Catalyst Premix to the main reaction tube containing the proteins and linker.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2] Gently mix by inversion.

Step 3: Incubation and Purification

-

Incubate the reaction at room temperature for 1-4 hours.[2]

-

Monitor the reaction by analyzing aliquots via SDS-PAGE. A successful reaction will show the depletion of the monomeric protein bands and the appearance of a new, higher molecular weight band corresponding to the Protein A-Linker-Protein B conjugate.[10]

-

Purify the conjugate from excess reagents and unreacted monomers using Size-Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX), depending on the properties of the proteins.[2]

References

- 1. Propargyl PEG reagent, Bis-propargyl-PEG7, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 2. benchchem.com [benchchem.com]

- 3. Bis-propargyl-PEG7 - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Safe Handling and Management of Bis-propargyl-PEG7

Section 1: Introduction and Chemical Profile

Bis-propargyl-PEG7, a bifunctional crosslinking agent, is an increasingly vital tool in the fields of bioconjugation, drug delivery, and materials science. Its structure comprises a hydrophilic seven-unit polyethylene glycol (PEG) core, flanked by two terminal propargyl groups.[1] This unique architecture allows for the precise linkage of azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."[1]

While the PEG backbone is generally recognized for its biocompatibility and low toxicity, the terminal propargyl groups introduce specific chemical reactivity and associated hazards that necessitate rigorous handling protocols.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to safely handle, store, and dispose of Bis-propargyl-PEG7, ensuring both personnel safety and experimental integrity. The causality behind each recommendation is explained to foster a deep understanding of the risks involved and the rationale for mitigation strategies.

| Compound Identifier | Value | Reference(s) |

| Chemical Name | 4,7,10,13,16,19,22-heptaoxapentacosa-1,24-diyne | [1] |

| CAS Number | 400775-35-1 | [1] |

| Molecular Formula | C18H30O7 | [1] |

| Molecular Weight | ~358.43 g/mol | [1] |

| Appearance | Varies (Typically a colorless to pale yellow oil or solid) | N/A |

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the safety profile of Bis-propargyl-PEG7 requires a separate analysis of its two key components: the PEG core and the propargyl functional groups.

The Polyethylene Glycol (PEG) Core

The PEG component is a polymer generally recognized as safe (GRAS) by the FDA and is widely used in pharmaceuticals.[2] It is non-toxic, non-irritating, and typically does not elicit a strong immune response.[] However, several considerations are critical for its use in drug development:

-

Immunogenicity: In some instances, anti-PEG antibodies can develop in patients, leading to accelerated blood clearance (ABC) of PEGylated therapeutics and potential hypersensitivity reactions.[5][6]

-

Oxidative Degradation: The polyether backbone of PEG is susceptible to oxidative degradation, especially when exposed to light, elevated temperatures, and atmospheric oxygen.[7][8] This process can cleave the polymer chain, compromising the integrity of the linker.

-

Manufacturing Impurities: The ethoxylation process used to manufacture PEGs may result in trace amounts of ethylene oxide and 1,4-dioxane, both of which are potential carcinogens.[6][9] Reputable suppliers perform purification steps to remove these impurities.[10]

The Propargyl Functional Groups

The terminal alkyne (propargyl group) is the source of the compound's primary chemical hazards. While data on Bis-propargyl-PEG7 itself is limited, the toxicology of structurally related compounds, such as propargyl alcohol, provides a strong basis for risk assessment.

-

Irritation and Toxicity: Propargyl alcohol is a known irritant to the skin, eyes, and respiratory tract.[11][12] Acute exposure can lead to symptoms ranging from local irritation to systemic effects like dizziness and nausea.[12]

-

Metabolic Activation: The toxicity of propargyl alcohol is hypothesized to be due to its metabolism into a more reactive and mutagenic aldehyde, which can deplete cellular glutathione.[3]

-

Inhalation Hazards: Long-term inhalation studies in animal models exposed to propargyl alcohol resulted in lesions of the nasal epithelium.[3][13] Therefore, inhalation of Bis-propargyl-PEG7 as an aerosol or dust should be strictly avoided.

-

Reactivity: The terminal alkyne is a high-energy functional group. While stable under recommended storage conditions, it can react under specific catalytic conditions. Compounds with similar functionality, like propargyl bromide, are also flammable.[14]

Overall Compound Risk Profile Summary

| Hazard Class | Description | Primary Contributor | Justification / Notes |

| Skin Irritation | May cause skin irritation upon contact.[15] | Propargyl Group | Based on data from related propargyl compounds.[12] |

| Eye Irritation | May cause serious eye irritation.[15] | Propargyl Group | Propargyl alcohol is a known eye irritant.[11] |

| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[15] | Propargyl Group | Inhalation of propargyl alcohol vapors is toxic.[3] |

| Chemical Reactivity | Sensitive to light and oxidation.[7] | PEG Core | The polyether chain can undergo oxidative cleavage. |

| Chronic/Organ Toxicity | Potential for long-term effects with repeated exposure. | Propargyl Group | Based on animal studies of propargyl alcohol.[13] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of aerosols or dusts.

-

Chemical Fume Hood: All handling of Bis-propargyl-PEG7, especially weighing of the neat material and preparation of stock solutions, must be conducted inside a certified chemical fume hood. This provides adequate ventilation and protects the user from inhaling potentially harmful vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE forms the critical barrier between the researcher and the chemical. The selection of PPE is directly informed by the compound's hazard profile.

-

Eye Protection: Chemical safety goggles with side shields are required at all times to protect against splashes that can cause serious eye irritation.[15]

-

Hand Protection: Chemical-resistant nitrile gloves should be worn.[15] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.

-

Protective Clothing: A full-length laboratory coat must be worn to protect skin and clothing from accidental contact.[15]

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for maintaining the stability of Bis-propargyl-PEG7 and ensuring user safety.

Protocol for Handling and Solution Preparation

-

Preparation: Before retrieving the compound from storage, prepare the workspace inside the chemical fume hood. Ensure all necessary equipment (spatulas, weigh boats, solvent, vials) is clean, dry, and readily accessible.

-

Equilibration: Allow the sealed container of Bis-propargyl-PEG7 to slowly warm to room temperature before opening.[7] This critical step prevents atmospheric moisture from condensing inside the cold container, which could compromise the compound's integrity.

-

Dispensing: Conduct all weighing and dispensing operations within the fume hood. Handle the compound gently to avoid creating dust or aerosols.

-

Solution Preparation: If making a stock solution, use a dry, inert solvent such as DMSO or DMF.[16]

-

Post-Handling: After dispensing the required amount, securely seal the primary container. If the container allows, backfill the headspace with an inert gas like argon or nitrogen to displace oxygen.[7] Clean all reusable equipment thoroughly. Dispose of all contaminated consumables as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete.[15]

Protocol for Optimal Storage

The goal of the storage protocol is to protect the compound from light and oxygen, which cause degradation.[7]

-

Inert Atmosphere: For both long-term and short-term storage, Bis-propargyl-PEG7 should be stored under a dry, inert atmosphere (argon or nitrogen).[7] This minimizes oxidative degradation of the PEG chain.

-

Low Temperature: Store the sealed container in a freezer at a temperature between -15°C and -40°C.[7] Low temperatures slow the rate of any potential degradation reactions.

-

Light Protection: The container must be stored in the dark.[7] Exposure to light can promote photo-oxidation.

-

Moisture Control: For added protection, the sealed container can be placed inside a larger secondary container with a desiccant.[7]

Section 5: Emergency Procedures

Immediate and correct response to spills or personnel exposure is critical.

Spill Response Protocol

In the event of a spill, the following workflow should be initiated immediately. The primary objective is to contain the spill safely and prevent exposure.

Caption: Emergency spill response workflow for Bis-propargyl-PEG7.

Personnel Exposure First Aid

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[15][17] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][18] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Section 6: Waste Management and Disposal

Due to the hazards associated with the propargyl groups, all waste containing Bis-propargyl-PEG7 must be treated as hazardous chemical waste.[15]

Waste Segregation and Collection Protocol

-

Designated Container: Use a dedicated, chemically compatible, and sealable container for all Bis-propargyl-PEG7 waste. This includes unused product, contaminated solutions, rinsates, and contaminated disposables (e.g., gloves, weigh boats, absorbent pads).[15]

-

No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[15]

-

Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "Bis-propargyl-PEG7".[15]

-

Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials, until it can be collected.[15][17]

-

Final Disposal: Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.[17]

Section 7: Conclusion

Bis-propargyl-PEG7 is a powerful tool for chemical biology and drug development, enabling precise molecular constructions. However, its utility is balanced by the inherent risks associated with its reactive propargyl functional groups. By understanding the distinct hazards of both the PEG core and the terminal alkynes, researchers can implement the robust engineering controls, handling protocols, and emergency procedures outlined in this guide. A proactive and informed approach to safety is paramount to ensuring the well-being of laboratory personnel and the successful execution of innovative research.

Section 8: References

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC. (2024). PubMed Central. 2

-

PEG Storage and Handling Conditions. (2022). JenKem Technology. 7

-

PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). Source Not Available. 5

-

Proper Disposal of Propargyl-PEG8-NH2: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 15

-

Proper Disposal of Boc-NH-PEG12-propargyl: A Guide for Laboratory Professionals. Benchchem. 17

-

Proper Disposal of Propargyl-PEG4-thiol: A Guide for Laboratory Professionals. Benchchem. 19

-

Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). epa nepis. 20

-

Toxic ingredient to avoid: PEG Compounds and their contaminants. Source Not Available. 6

-

PEG for drug development. (2025). BOC Sciences.

-

Safety assessment on polyethylene glycols (PEGs) and their derivatives. MDRN Skincare. 9

-

Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. NIH. 3

-

TR-552: Toxicology and Carcinogenesis Studies of Propargyl Alcohol (CASRN 107-19-7) in F344/N Rats and B6C3F1 Mice (Inhalation S). Source Not Available. 13

-

Bis-propargyl-PEG7 | CAS# 400775-35-1 | Alkyne PEG Linker. MedKoo. 1

-

Propargyl bromide, 80% solution in toluene. Apollo Scientific. 14

-

Propargyl Alcohol: Acute Exposure Guideline Levels. (2012). NCBI. 11

-

Is propargyl alcohol toxic to humans - Volatile, UV - active. (2024). Rawsource. 12

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2025). ResearchGate. --INVALID-LINK--

-

PEG Acid Protocol Instructions for the use of PEG Acid. BroadPharm. 16

-

How Long Does Polyethylene Glycol Last?. (2025). Chemistry For Everyone - YouTube. 8

-

A Comprehensive Technical Guide to the Solubility and Stability of PEGylated Compounds. Benchchem. 21

-

Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Journals Home. 22

-

Safety Data Sheet. (2025). TargetMol. 18

-

PEG-7 Glyceryl Cocoate - SDS (Safety Data Sheet). MakingCosmetics.com Inc.. 23

-

SAFETY DATA SHEET. (2015). Farmalabor Materie Prime. --INVALID-LINK--

-

Safety Profile. (2022). SpecialChem. 10

References

- 1. medkoo.com [medkoo.com]

- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 6. Toxic ingredient to avoid: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]

- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 8. youtube.com [youtube.com]

- 9. mdrnskin.com [mdrnskin.com]

- 10. specialchem.com [specialchem.com]

- 11. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. rawsource.com [rawsource.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. targetmol.com [targetmol.com]

- 19. benchchem.com [benchchem.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. benchchem.com [benchchem.com]

- 22. idosi.org [idosi.org]

- 23. makingcosmetics.com [makingcosmetics.com]

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Bis-propargyl-PEG7

Abstract

For researchers, scientists, and drug development professionals, the chemical purity of reagents is foundational to the reproducibility and success of their work. This is particularly true for bifunctional linkers like Bis-propargyl-PEG7, which are integral in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[1] Impurities can introduce unforeseen variables, leading to failed reactions, difficult-to-purify products, and ambiguous biological results. This in-depth technical guide provides a comprehensive framework for the purity analysis of synthesized Bis-propargyl-PEG7. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—from a perspective of practical application and causal understanding. This document is designed not as a rigid template, but as a self-validating system of protocols and interpretive logic to ensure the highest degree of confidence in your starting material.

The Imperative of Purity in PEG Linkers

Polyethylene glycol (PEG) linkers are widely used in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of molecules.[2][3][4] Bis-propargyl-PEG7, a homobifunctional linker with two terminal alkyne groups, is designed for "click chemistry" reactions, enabling the precise and efficient coupling of two azide-containing molecules.[5][6]

The purity of this linker is paramount. The presence of impurities, such as PEGs of varying lengths (polydispersity), monofunctionalized PEGs (e.g., Propargyl-PEG7-OH), or the diol starting material (HO-PEG7-OH), can lead to a cascade of negative consequences:

-

Formation of Undesirable Byproducts: Impurities with incorrect functionality will lead to a heterogeneous mixture of final products, complicating downstream purification and characterization.[5]

-

Reduced Reaction Efficiency: Non-reactive or monofunctional impurities can consume valuable reagents and lower the yield of the desired conjugate.

-

Compromised Biological Activity: A lack of purity in the final product can alter its biological activity and lead to inconsistent and unreliable experimental outcomes.[5]

Therefore, a multi-faceted analytical approach is essential to confirm not only the identity of Bis-propargyl-PEG7 but also to quantify its purity with a high degree of certainty.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of molecules like Bis-propargyl-PEG7.[8] It provides detailed information about the chemical environment of each atom, allowing for the confirmation of functional groups and the overall molecular structure.

Why NMR is Essential

For Bis-propargyl-PEG7, ¹H NMR is particularly informative. It allows for the direct observation and integration of protons specific to the terminal propargyl groups and the repeating ethylene glycol units. This provides a direct measure of the molecule's structural integrity and can be used to assess purity by comparing the integration of end-group protons to the PEG backbone protons.[9]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the synthesized Bis-propargyl-PEG7 in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Experiment: Standard one-dimensional ¹H NMR.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Acquisition: Acquire the spectrum.

-

Data Processing:

-

Apply Fourier transformation.

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known chemical shift.[10]

-

Integrate all relevant peaks.

-

Data Interpretation: A Validating System

The ¹H NMR spectrum of pure Bis-propargyl-PEG7 should exhibit characteristic signals. The key is to analyze the chemical shifts and, critically, the integration ratios.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Integration | Causality and Interpretation |

| Alkyne Protons (-C≡CH ) | ~2.4 - 2.8 | Triplet | 2H | The presence of this signal confirms the terminal alkyne. Its integration should be consistent with two protons. A lower integration suggests incomplete propargylation.[9][11] |

| Propargyl Methylene Protons (-O-CH₂ -C≡CH) | ~4.2 | Doublet | 4H | This signal corresponds to the methylene groups adjacent to the alkyne. Its integration should be double that of the alkyne protons.[9][12] |

| PEG Backbone Protons (-O-CH₂ -CH₂ -O-) | ~3.6 - 3.7 | Multiplet | 28H | This large, complex signal represents the 7 repeating ethylene glycol units. The integration of this region should be seven times that of the propargyl methylene protons. A significant deviation may indicate incorrect PEG chain length.[10][13] |

Purity Calculation from ¹H NMR:

A semi-quantitative purity assessment can be made by comparing the integration of the propargyl end-group protons to the PEG backbone protons. For Bis-propargyl-PEG7, the theoretical ratio of the propargyl methylene protons (~4.2 ppm) to the PEG backbone protons (~3.6-3.7 ppm) is 4:28 or 1:7.

Identifying Potential Impurities via ¹H NMR

-

HO-PEG7-OH (Diol Impurity): The presence of a broad singlet around 2-3 ppm corresponding to hydroxyl (-OH) protons.

-

Propargyl-PEG7-OH (Monofunctional Impurity): A more complex spectrum with signals for both propargyl and hydroxyl end-groups. The integration ratios will deviate from the expected 1:7 for the propargyl side.

High-Performance Liquid Chromatography (HPLC): Resolving and Quantifying Purity

While NMR confirms structure, HPLC is the workhorse for quantifying the purity of a sample by separating the main component from its impurities.[] For PEG compounds, which often lack a UV chromophore, detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS) are essential.[10][15][16]

The Logic of Reversed-Phase HPLC for PEG Analysis

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their polarity.[5] In the context of Bis-propargyl-PEG7, the main compound is less polar than the common diol impurity (HO-PEG7-OH) due to the presence of the two propargyl groups. Therefore, the diol impurity is expected to elute earlier from the nonpolar stationary phase.[10]

Experimental Protocol: RP-HPLC-CAD/ELSD

-

Sample Preparation: Prepare a stock solution of Bis-propargyl-PEG7 in the mobile phase (e.g., 1 mg/mL in acetonitrile/water).

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 3.5 µm, 4.6 x 150 mm | A standard C18 column provides good retention and separation for molecules of this polarity. |

| Mobile Phase A | Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | The nonpolar component that elutes the analyte. |

| Gradient | 10-90% B over 20 minutes | A gradient elution is necessary to effectively separate PEGs of different lengths and polarities.[15] |

| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |

| Column Temperature | 40-50 °C | Elevated temperature can improve peak shape and resolution for PEG compounds.[3] |

| Injection Volume | 10 µL | A typical injection volume. |

| Detector | CAD or ELSD | These detectors are suitable for non-volatile analytes without a chromophore.[2][17] |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Workflow for HPLC Purity Analysis

Caption: Workflow for RP-HPLC Purity Analysis of Bis-propargyl-PEG7.

Mass Spectrometry (MS): Definitive Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the analyte, offering definitive confirmation of the compound's identity and the presence of any impurities with different masses.[18] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in the chromatogram.[19]

The Role of MS in Purity Validation

For Bis-propargyl-PEG7 (Molecular Formula: C₁₈H₃₀O₈), the expected monoisotopic mass is 390.1941 g/mol . Electrospray ionization (ESI) is a common technique for analyzing PEGs, which often form adducts with ions like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[20] Therefore, the expected masses to be observed would be:

-

[M+H]⁺ = 391.1941

-

[M+Na]⁺ = 413.1760

-

[M+NH₄]⁺ = 408.2259

Experimental Protocol: LC-MS

-

LC Method: Utilize the same HPLC method as described in section 3.2.

-

MS Settings (ESI Positive Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Range: m/z 100 - 1000

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

-

Data Analysis:

-

Extract the mass spectrum for the main chromatographic peak.

-

Compare the observed m/z values with the calculated values for the expected adducts of Bis-propargyl-PEG7.

-

Extract mass spectra for any impurity peaks to aid in their identification.

-

Identifying Impurities with LC-MS

LC-MS is exceptionally powerful for identifying impurities related to the PEG chain length.

| Potential Impurity | Formula | Expected [M+Na]⁺ (m/z) |

| Bis-propargyl-PEG6 | C₁₆H₂₆O₇ | 369.1498 |

| Bis-propargyl-PEG7 | C₁₈H₃₀O₈ | 413.1760 |

| Bis-propargyl-PEG8 | C₂₀H₃₄O₉ | 457.2022 |

| HO-PEG7-OH | C₁₄H₃₀O₈ | 357.1787 |

Synthesizing the Data: A Comprehensive Purity Assessment

A single analytical technique is rarely sufficient for a complete purity assessment. A robust validation strategy relies on the synergistic use of NMR, HPLC, and MS.

Caption: A logical workflow for the comprehensive purity validation of Bis-propargyl-PEG7.

Conclusion

The rigorous purity analysis of synthesized Bis-propargyl-PEG7 is not merely a quality control step; it is a prerequisite for reliable and reproducible science. By employing a multi-technique approach—using NMR for structural confirmation, HPLC for quantitative purity assessment, and MS for molecular weight verification—researchers can proceed with confidence in their downstream applications. This guide provides the foundational protocols and interpretive logic to establish a self-validating system for ensuring the quality of this critical bifunctional linker. Adherence to these principles will minimize experimental variability, accelerate research, and ultimately contribute to the successful development of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Propargyl PEG reagent, Bis-propargyl-PEG7, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 15. agilent.com [agilent.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. mdpi.com [mdpi.com]

- 19. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Compatibility of Bis-propargyl-PEG7

Introduction: The Versatility of a Homobifunctional Linker

In the landscape of modern bioconjugation and drug delivery, the bis-propargyl-PEG7 linker has emerged as a cornerstone molecule for the construction of complex biomolecular architectures. Its symmetrical design, featuring two terminal alkyne functionalities connected by a hydrophilic seven-unit polyethylene glycol (PEG) spacer, offers a versatile platform for crosslinking, cyclization, and surface functionalization. The propargyl groups serve as reactive handles for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry"[1]. The PEG7 spacer not only enhances aqueous solubility but also provides a defined spatial separation between conjugated molecules, which is often critical for maintaining their biological activity[2].

This guide provides a comprehensive overview of the chemical compatibility of bis-propargyl-PEG7 with a wide array of reagents commonly encountered in drug development and chemical biology. Understanding the stability and potential reactivity of both the terminal alkyne (propargyl ether) and the PEG backbone is paramount for designing robust and reproducible conjugation strategies, avoiding unintended side reactions, and ensuring the integrity of the final conjugate.

Core Principles of Reactivity: The Propargyl Group and the PEG Linker

The chemical behavior of bis-propargyl-PEG7 is dictated by its two key components: the terminal propargyl groups and the PEG backbone.

-

The Propargyl Group: The terminal alkyne is characterized by a carbon-carbon triple bond and an acidic terminal proton. This functionality is the cornerstone of its utility in click chemistry[3]. However, it also presents potential reactivity with strong bases, which can deprotonate the terminal alkyne, and it can be susceptible to certain oxidative and reductive conditions[4].

-

The PEG Linker: The polyether backbone of PEG is generally considered stable and biocompatible. However, it is not inert and can be susceptible to degradation under harsh acidic or basic conditions and is particularly vulnerable to oxidative cleavage[1][5].

The following sections will delve into the specific compatibility of bis-propargyl-PEG7 with various classes of reagents, providing a framework for informed experimental design.

Compatibility with Common Reagent Classes

Acids

Ethers are generally stable functional groups but can be cleaved under strongly acidic conditions[1][2]. The ether linkages in the PEG backbone and the propargyl ether are susceptible to cleavage by strong Brønsted acids like HBr and HI, though HCl is generally less effective[2]. Lewis acids can also catalyze reactions involving propargylic ethers[6].

dot

Caption: Acid-catalyzed cleavage of the ether linkage in bis-propargyl-PEG7.

Table 1: Compatibility of Bis-propargyl-PEG7 with Acidic Reagents

| Reagent Class | Specific Examples | Compatibility | Notes and Potential Side Reactions |

| Strong Brønsted Acids | HBr, HI, H₂SO₄, TFA | Incompatible | Cleavage of the ether linkages in the PEG backbone and the propargyl group. The Boc protecting group, if present in a conjugate, is also labile under these conditions[1][3]. |

| Moderate Brønsted Acids | Acetic Acid, Formic Acid | Generally Compatible | Mildly acidic conditions are generally well-tolerated for short durations. |

| Lewis Acids | BF₃·OEt₂, Sc(OTf)₃, La(OTf)₃ | Potentially Incompatible | Can catalyze etherification, sulfanylation, and rearrangement reactions of propargylic alcohols and ethers[4][6]. Compatibility is substrate and condition-dependent. |

Bases

The ether linkages of the PEG backbone are highly stable under basic conditions[7]. However, the terminal alkyne of the propargyl group has an acidic proton (pKa ≈ 25) and can be deprotonated by strong bases to form a nucleophilic acetylide anion[4].

Table 2: Compatibility of Bis-propargyl-PEG7 with Basic Reagents

| Reagent Class | Specific Examples | Compatibility | Notes and Potential Side Reactions |

| Strong Bases | n-BuLi, LDA, NaH | Incompatible | Deprotonation of the terminal alkyne to form an acetylide, which can participate in unintended nucleophilic reactions[4]. |

| Inorganic Bases | NaOH, KOH, K₂CO₃ | Generally Compatible | The ether backbone is stable. The terminal alkyne is generally stable in the presence of inorganic bases in aqueous or alcoholic solutions. |

| Organic Amine Bases | Triethylamine (TEA), DIPEA | Compatible | Commonly used in bioconjugation and click chemistry reactions without adverse effects on the linker. |

Oxidizing Agents

The PEG backbone is the primary site of vulnerability to oxidizing agents. Oxidative degradation can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids[1][8]. The terminal alkyne can also undergo oxidation.

dot

Caption: Oxidative degradation pathway of the PEG backbone.

Table 3: Compatibility of Bis-propargyl-PEG7 with Oxidizing Agents

| Reagent Class | Specific Examples | Compatibility | Notes and Potential Side Reactions |

| Strong Oxidizing Agents | KMnO₄, CrO₃ | Incompatible | Will oxidize the PEG backbone and the terminal alkyne, leading to cleavage and formation of carboxylic acids[9]. |

| Peroxides | H₂O₂, Fenton's Reagent | Incompatible | Causes oxidative degradation of the PEG backbone through a radical-mediated process[1][10]. |

| Mild Oxidizing Agents | Bobbitt's salt | Potentially Incompatible | Can oxidize propargyl alcohols to propynals. The propargyl ether in bis-propargyl-PEG7 may show some stability, but caution is advised. |

| Copper(II) Salts | CuSO₄ (in the absence of a reducing agent) | Potentially Incompatible | Can promote oxidative homocoupling of the terminal alkynes (Glaser coupling) to form 1,3-diynes[4]. This is a common side reaction in CuAAC if the Cu(I) catalyst is oxidized. |

Reducing Agents

The propargyl group can be reduced under certain conditions. The PEG backbone is generally stable to most reducing agents.

Table 4: Compatibility of Bis-propargyl-PEG7 with Reducing Agents

| Reagent Class | Specific Examples | Compatibility | Notes and Potential Side Reactions |

| Strong Hydride Reagents | LiAlH₄ | Incompatible | Will reduce the alkyne to an alkene and potentially an alkane[11][12]. |

| Milder Hydride Reagents | NaBH₄ | Generally Compatible | NaBH₄ is typically not strong enough to reduce isolated alkynes[11][13]. |

| Catalytic Hydrogenation | H₂, Pd/C | Incompatible | Will reduce the alkyne to an alkane. |

| Reducing Agents for CuAAC | Sodium Ascorbate | Compatible | Essential component of the CuAAC reaction to maintain the copper catalyst in the +1 oxidation state and prevent oxidative side reactions[14]. |

Other Common Reagents

Table 5: Compatibility of Bis-propargyl-PEG7 with Other Common Reagents

| Reagent Class | Specific Examples | Compatibility | Notes and Potential Side Reactions |

| Organometallic Reagents | Grignard Reagents (e.g., MeMgBr), Organolithium Reagents (e.g., n-BuLi) | Incompatible | Will react with the acidic terminal alkyne proton[15][16]. |

| Coupling Reagents | EDC, NHS | Generally Compatible | The PEG linker is stable in the presence of common coupling reagents used for amide bond formation[17]. |

| Electrophilic Reagents | Halogens (e.g., Br₂, I₂) | Incompatible | Will undergo electrophilic addition across the carbon-carbon triple bond[5]. |

| Nucleophilic Reagents | Thiols, Amines | Generally Compatible | The propargyl ether and PEG backbone are stable to common nucleophiles under neutral or slightly basic conditions. |

Experimental Protocols for Compatibility Testing

To ensure the integrity of bis-propargyl-PEG7 in a specific application, it is crucial to perform compatibility studies. A forced degradation study is a systematic way to assess the stability of the linker under various stress conditions.

dot

Caption: Workflow for a forced degradation study of bis-propargyl-PEG7.